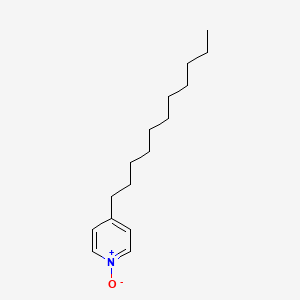

4-n-undecylpyridine N-oxide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H27NO |

|---|---|

Molecular Weight |

249.39 g/mol |

IUPAC Name |

1-oxido-4-undecylpyridin-1-ium |

InChI |

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(18)15-13-16/h12-15H,2-11H2,1H3 |

InChI Key |

XDJCLBDFNXCPSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=CC=[N+](C=C1)[O-] |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 4 N Undecylpyridine N Oxide and Analogs

Pathways of Pyridine (B92270) N-Oxide Formation

The synthesis of 4-n-undecylpyridine N-oxide and its analogs is most commonly achieved through the direct oxidation of the corresponding pyridine. This transformation involves the conversion of the lone pair of electrons on the nitrogen atom into a dative N-O bond. The process is typically carried out using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used reagent. Other oxidants such as hydrogen peroxide in acetic acid are also effective.

The mechanism involves the electrophilic attack of the peroxy acid's outer oxygen atom on the nucleophilic nitrogen of the pyridine ring. This concerted process results in the formation of the N-O bond and the release of a carboxylic acid molecule. The presence of an electron-donating alkyl group, such as the undecyl chain at the C4-position, increases the electron density on the nitrogen atom, facilitating this electrophilic attack compared to unsubstituted pyridine.

Common Oxidizing Agents for Pyridine N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| m-Chloroperoxybenzoic acid (m-CPBA) | Inert solvent (e.g., CH₂Cl₂) | |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Glacial acetic acid, heating | |

| Caro's acid (H₂SO₅) | Aqueous solution |

Reaction Mechanisms of C-H Functionalization

The N-oxide moiety dramatically alters the reactivity of the pyridine ring, activating it for various C-H functionalization reactions that are otherwise challenging.

Pyridine N-oxides can serve as precursors to highly reactive oxygen-centered radicals known as pyridine N-oxy radicals. These species are typically generated via a single-electron transfer (SET) process, which can be initiated by photoredox catalysts, chemical oxidants, or electrochemical methods. Once formed, these electrophilic radicals are potent hydrogen atom transfer (HAT) agents.

In a typical photocatalytic cycle, an excited photoredox catalyst oxidizes the pyridine N-oxide to its radical cation. This species, the pyridine N-oxy radical, can then abstract a hydrogen atom from a C(sp³)–H bond of a substrate, generating an alkyl radical. This newly formed alkyl radical can then engage in further reactions, such as addition to electron-deficient olefins in a Giese-type reaction or addition to protonated heteroarenes in a Minisci-type reaction, leading to C-C bond formation. The regioselectivity of these additions, particularly the preference for the C2-position of the pyridine N-oxide ring, is a key feature of this reactivity.

Many transformations involving pyridine N-oxides feature a combination of radical and polar mechanistic steps. Photocatalytic ortho-alkylation of pyridine N-oxides with alkynes exemplifies this dual reactivity. In this process, the reaction is initiated by a single-electron oxidation of the alkyne by an excited photocatalyst, generating a vinyl radical cation. The pyridine N-oxide then acts as both a redox auxiliary and a radical acceptor. The radical intermediate adds to the pyridine N-oxide, and subsequent polar steps, including rearomatization, lead to the final ortho-alkylated pyridine product. This interplay between initial radical events and subsequent ionic pathways is crucial for achieving complex molecular transformations under mild conditions.

The N-oxide group activates the C2 and C4 positions of the pyridine ring towards nucleophilic attack. While pyridine itself is resistant to nucleophilic substitution, the N-oxide can be readily functionalized. The mechanism is not a direct SNAr process but typically involves an addition-elimination pathway facilitated by prior activation of the N-oxide oxygen.

The reaction is initiated by the attack of an electrophile, such as phosphorus oxychloride (POCl₃) or acetic anhydride (B1165640), on the oxygen atom of the N-oxide. This activation step transforms the oxygen into a good leaving group and renders the C2 and C4 carbons highly electrophilic. A nucleophile (e.g., chloride from POCl₃ or acetate (B1210297) from acetic anhydride) then attacks one of these activated positions. Subsequent elimination of the activated oxygen group and rearomatization of the ring yield the 2- or 4-substituted pyridine product.

Pyridine N-oxides can undergo photochemical rearrangements through valence isomerization, leading to dearomatized intermediates. Upon irradiation with UV light (e.g., 254 nm), pyridine N-oxide can isomerize to a highly strained oxaziridine (B8769555) intermediate. This intermediate is typically unstable and can undergo further transformations.

One significant pathway involves the homolytic cleavage of the N–O bond in the oxaziridine to form a diradical intermediate. Radical recombination can lead to a dearomatized, highly strained epoxide intermediate. This epoxide exists in equilibrium with a 1,3-oxazepine via a 6π electrocyclic ring expansion. In the presence of acid, the epoxide intermediate can be opened, and subsequent rearomatization affords C3-hydroxylated pyridines. This dearomatization strategy provides a unique pathway for functionalizing the C3-position, which is electronically disfavored in typical electrophilic or nucleophilic substitution reactions.

Role of Pyridine N-Oxides as Redox Auxiliaries and Hydrogen Atom Transfer (HAT) Reagents

Pyridine N-oxides have emerged as powerful organic HAT reagents in photoredox catalysis. Their utility stems from the ability to generate oxygen-centered radicals upon single-electron oxidation. These radicals possess high bond dissociation energies (BDEs), enabling them to abstract hydrogen atoms from even strong, unactivated C(sp³)–H bonds (BDE ≥ 95 kcal/mol).

In a synergistic catalytic system, a visible-light photoredox catalyst (like an acridinium (B8443388) salt) absorbs a photon and oxidizes the pyridine N-oxide. The resulting pyridine N-oxy radical abstracts a hydrogen atom from an aliphatic substrate to form an alkyl radical. This alkyl radical is then utilized in a subsequent bond-forming reaction. The N-hydroxypyridinium species that is formed is then reduced and protonated to regenerate the pyridine N-oxide, closing the catalytic cycle. This methodology allows for the functionalization of a wide array of aliphatic C-H bonds under mild, purely organic conditions. Furthermore, pyridine N-oxides can act as redox auxiliaries, accepting a radical and facilitating subsequent transformations through their ability to be reduced and eliminated.

Influence of Alkyl Substituents on Reaction Selectivity and Reactivity

Alkyl groups, including the n-undecyl chain, are generally considered to be weakly electron-donating through an inductive effect (+I). This donation of electron density to the pyridine ring has a nuanced impact on its reactivity. The N-oxide functional group itself makes the ring electron-deficient, particularly at the C-2 and C-4 positions, rendering them susceptible to nucleophilic attack. Conversely, the oxygen atom of the N-oxide can donate electron density back into the ring via resonance, which activates the ring towards electrophilic substitution, primarily at the C-4 position.

The 4-n-undecyl substituent further modulates this electronic landscape. Its electron-donating nature slightly counteracts the electron-withdrawing effect of the N-oxide group, which can influence the rates of both nucleophilic and electrophilic reactions. For electrophilic aromatic substitution, such as nitration, the presence of an alkyl group at the C-4 position reinforces the inherent preference for substitution at this site. However, since the 4-position is already occupied by the undecyl group, electrophilic attack will be directed to other available positions, though this is generally less favorable than nitration of unsubstituted pyridine N-oxide at the 4-position.

In the case of nucleophilic substitution, the C-2 and C-6 positions of this compound are activated. The electron-donating undecyl group can slightly decrease the reactivity towards nucleophiles compared to an unsubstituted pyridine N-oxide, but these positions remain the primary sites for attack. The long alkyl chain of the undecyl group is generally considered to exert minimal steric hindrance on the reactive sites at C-2 and C-6, as it extends away from the ring.

The influence of the alkyl substituent is also evident in reactions involving the side chain, such as the Boekelheide rearrangement. This reaction, however, is specific to 2-alkylpyridine N-oxides, where an α-methyl or methylene (B1212753) group rearranges to a hydroxymethyl or acyloxymethyl group. Therefore, this compound itself would not undergo a Boekelheide rearrangement unless an additional alkyl group is present at the C-2 or C-6 position.

Research on various 4-substituted pyridine N-oxides has provided insights that can be extrapolated to the 4-n-undecyl derivative. For instance, studies on the oxidation of 4-alkylpyridines to their corresponding N-oxides show that the reaction proceeds in high yield, regardless of the electronic nature of the substituent. This indicates that the synthesis of this compound from its parent pyridine is a facile process.

The following table summarizes the expected influence of the 4-n-undecyl group on the selectivity of different reaction types, based on established principles for 4-alkylpyridine N-oxides.

| Reaction Type | Expected Regioselectivity for this compound | Influence of the 4-n-Undecyl Group |

|---|---|---|

| Electrophilic Aromatic Substitution (e.g., Nitration) | Primarily at C-3 and C-5, but generally less reactive than unsubstituted pyridine N-oxide at C-4. | The 4-position is blocked. The electron-donating nature of the alkyl group has a minor activating effect on the ring. |

| Nucleophilic Attack | Primarily at C-2 and C-6. | The alkyl group has a slight deactivating effect due to its electron-donating nature, but the N-oxide group strongly activates these positions. Steric hindrance is minimal. |

| Deprotonation/Metallation | Primarily at C-2 and C-6. | The N-oxide directs metallation to the ortho positions. The undecyl group has a negligible effect on this regioselectivity. |

Stereochemical Considerations in Pyridine N-Oxide Transformations

While this compound itself is achiral, its reactions can involve the formation of new stereocenters, making stereochemical control an important consideration. The pyridine N-oxide moiety can participate in stereoselective transformations, either through reactions on the ring itself or by influencing reactions on its substituents.

Stereoselectivity in reactions involving the pyridine N-oxide ring often arises from the addition of chiral nucleophiles or the use of chiral catalysts. For instance, the addition of a chiral organometallic reagent to the C-2 position of this compound would lead to the formation of a new stereocenter, resulting in a pair of enantiomers or diastereomers, depending on the nature of the nucleophile. The facial selectivity of such an attack could be influenced by the coordination of the reagent to the N-oxide oxygen atom.

Furthermore, chiral pyridine N-oxides have been developed and utilized as effective organocatalysts in a variety of asymmetric reactions. These catalysts often derive their chirality from substituents that create a chiral environment around the catalytically active N-oxide group. While the undecyl group in this compound does not itself confer chirality, this body of research highlights the potential for the N-oxide functional group to operate within a stereochemically defined space.

In the context of transformations involving this compound, stereochemical outcomes would be a primary consideration in reactions such as:

Asymmetric catalysis: If this compound were to be modified with a chiral auxiliary, it could potentially be used as a ligand or organocatalyst.

Diastereoselective additions: If the undecyl chain were to contain a stereocenter, it could exert diastereoselective control over reactions on the pyridine ring, although this effect would likely be diminished due to the distance between the stereocenter and the reactive site.

The following table outlines potential stereochemical considerations in reactions of 4-alkylpyridine N-oxides, which would be applicable to the 4-n-undecyl analog.

| Reaction Type | Stereochemical Consideration | Controlling Factors |

|---|---|---|

| Nucleophilic addition to the pyridine ring | Formation of a new stereocenter at the site of addition (e.g., C-2). | Use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries on the pyridine N-oxide. |

| Reaction with a chiral reagent | Potential for kinetic resolution if the pyridine N-oxide substrate is chiral (e.g., has a stereocenter in the alkyl chain). | The structure of the chiral reagent and the reaction conditions. |

| Use as a chiral ligand or catalyst | Enantioselectivity in the catalyzed reaction. | Requires modification of the this compound to incorporate a chiral element. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT, MP2) on Pyridine (B92270) N-Oxide Structures

Quantum chemical calculations are essential for predicting the properties of pyridine N-oxide derivatives. DFT, with functionals like B3LYP, and ab initio methods like MP2, are frequently employed to model their geometries, electronic structures, and vibrational frequencies. nih.gov These methods have been successfully used to study the effects of various substituents on the pyridine N-oxide ring. nih.govdaneshyari.com

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. stackexchange.com For 4-n-undecylpyridine N-oxide, this process would not only refine the bond lengths and angles of the pyridine N-oxide ring but also determine the preferred conformation of the long undecyl side chain.

The undecyl chain possesses significant conformational flexibility due to the rotation around its carbon-carbon single bonds. A full conformational analysis would involve systematically exploring the potential energy surface to identify various local minima (different conformers) and the global minimum, which represents the most stable structure. The lowest energy conformation for a long, unbranched alkyl chain is typically the all-trans (anti-periplanar) or "zig-zag" arrangement, which minimizes steric hindrance. nih.gov

| Dihedral Angle | Atoms Involved | Calculated Value (Degrees) |

|---|---|---|

| τ1 | C4-Cα-Cβ-Cγ | ~180° |

| τ2 | Cα-Cβ-Cγ-Cδ | ~180° |

| τ3 | Cβ-Cγ-Cδ-Cε | ~180° |

| ...and so on for the rest of the chain |

The electronic properties of this compound are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and stability. researchgate.net

The parent pyridine N-oxide ring possesses π-electron systems that constitute the frontier orbitals. The introduction of the N-oxide functional group generally increases the energy of the HOMO compared to pyridine, making the ring more susceptible to electrophilic attack. bhu.ac.in The 4-n-undecyl group, being an electron-donating alkyl group, is expected to further raise the energy of the HOMO and slightly destabilize the LUMO. This effect would lead to a smaller HOMO-LUMO gap compared to unsubstituted pyridine N-oxide, suggesting increased reactivity. rsc.org

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Pyridine | -6.7 | -0.5 | 6.2 |

| Pyridine N-oxide | -6.2 | -0.8 | 5.4 |

| This compound (projected) | -5.9 | -0.7 | 5.2 |

The bond between the nitrogen and oxygen atoms in pyridine N-oxides is a key feature, often described as a semipolar, dative, or coordinate covalent bond. mdpi.comnih.gov Theoretical analyses, including Natural Bond Orbital (NBO) approaches, characterize it as a σ-donating bond from the nitrogen lone pair to an empty orbital on the oxygen, with a significant component of π-type back-donation from oxygen lone pairs into the pyridine ring's π* orbitals. researchgate.net This back-donation gives the N-O bond a character greater than a single bond. researchgate.net

The nature of the substituent at the 4-position significantly influences the N→O bond. Electron-donating groups, such as the n-undecyl chain, increase electron density in the ring, which enhances π back-donation and leads to a slight elongation and weakening of the N→O bond compared to the unsubstituted pyridine N-oxide. nih.govdaneshyari.comresearchgate.net Conversely, electron-withdrawing groups have the opposite effect, shortening and strengthening the bond. nih.govresearchgate.net

| Compound | Substituent Type | N→O Bond Length (Å) |

|---|---|---|

| 4-Nitropyridine (B72724) N-oxide | Electron-Withdrawing | ~1.27 |

| Pyridine N-oxide | Unsubstituted | ~1.29 |

| 4-Methylpyridine (B42270) N-oxide | Electron-Donating | ~1.30 |

| This compound (projected) | Electron-Donating | ~1.30-1.31 |

Energetic Profiling of Reaction Pathways

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of reaction mechanisms and kinetics. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy barrier along a reaction coordinate. ucsb.edu Locating a TS structure computationally is more complex than finding an energy minimum. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method or eigenvector-following methods are used. ucsb.edu

A key confirmation of a true TS is the calculation of vibrational frequencies. A genuine transition state structure must have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, for instance, the stretching of a bond that is breaking and the forming of a new one. scm.com The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a primary determinant of the reaction rate. oberlin.edu

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond, forming two radical species. libretexts.org It is a fundamental measure of bond strength. BDEs are critical for understanding reactions involving radical intermediates, such as Hydrogen Atom Transfer (HAT) processes. In a HAT reaction, a hydrogen atom is abstracted from a molecule by a radical.

For this compound, the C-H bonds of the undecyl chain are potential sites for HAT. The BDEs of these C-H bonds can be calculated by finding the energies of the parent molecule, the resulting alkyl radical, and a hydrogen atom.

BDE(R-H) = E(R•) + E(H•) - E(R-H)

The C-H BDEs are not uniform along the alkyl chain. They are influenced by the stability of the resulting radical. Generally, for an alkyl chain, the BDEs follow the trend: primary > secondary > tertiary. libretexts.org The C-H bond on the carbon alpha to the pyridine ring (the benzylic-like position) is expected to be weaker than other primary C-H bonds due to resonance stabilization of the resulting radical with the aromatic system. masterorganicchemistry.com

| Bond Type | Example Location on Undecyl Chain | Typical BDE (kcal/mol) |

|---|---|---|

| Primary C-H (Benzylic-type) | Cα-H | ~85-90 |

| Secondary C-H | Cβ-H, Cγ-H, etc. | ~95-98 |

| Primary C-H (Terminal) | Cω-H | ~100-101 |

Prediction of Reactivity and Selectivity based on Electronic Properties and Substituent Effects

The electronic nature of the substituent at the 4-position significantly influences the electron density distribution within the pyridine N-oxide ring and on the N-oxide oxygen atom. nih.gov Electron-donating groups, like the n-undecyl group, increase the electron density on the pyridine N-oxide moiety. This enhanced electron density, particularly at the oxygen atom, increases its nucleophilicity. acs.org Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in molecules. For 4-methylpyridine N-oxide, NBO analysis shows that the methyl group increases the negative charge on the N-oxide oxygen compared to the unsubstituted pyridine N-oxide. daneshyari.com A similar, albeit slightly more pronounced, effect is expected for the longer n-undecyl chain.

Conversely, the presence of an electron-withdrawing group (EWG) at the 4-position, such as a nitro group (-NO2), has the opposite effect. nih.gov Computational studies on 4-nitropyridine N-oxide demonstrate a decrease in electron density on the N-oxide oxygen, thereby reducing its nucleophilicity. nih.gov These substituent-induced changes in electronic properties have a direct impact on the reactivity of the molecule. For instance, the increased nucleophilicity of the oxygen atom in this compound would make it more reactive towards electrophiles.

Substituent effects also extend to the geometry of the pyridine N-oxide ring, which in turn can influence reactivity. nih.gov Theoretical calculations have shown that electron-donating groups at the 4-position lead to a decrease in the ipso-angle (the C2-C3-C4 bond angle) and an increase in the N-O bond length compared to unsubstituted pyridine N-oxide. daneshyari.com The table below summarizes the computed geometric parameters for 4-methylpyridine N-oxide and 4-nitropyridine N-oxide, which serve as models for understanding the effects of electron-donating and electron-withdrawing groups, respectively.

| Compound | Substituent Effect | N-O Bond Length (Å) | C2-C3-C4 Angle (°) | Reference |

| 4-methylpyridine N-oxide | Electron-donating | ~1.303 | ~118.8 | daneshyari.com |

| 4-nitropyridine N-oxide | Electron-withdrawing | ~1.264 | ~121.7 | nih.gov |

Based on these trends, this compound is predicted to have an N-O bond length and a C2-C3-C4 bond angle similar to or slightly more pronounced than those of 4-methylpyridine N-oxide, reflecting the electron-donating nature of the undecyl group. These geometric and electronic modifications influence the molecule's interaction with other reactants and catalysts, thereby affecting both reactivity and selectivity in chemical transformations.

Computational Support for Mechanistic Proposals

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of reactions involving pyridine N-oxides. While specific mechanistic studies on this compound are scarce, the general principles derived from computational investigations of pyridine N-oxide and its simpler derivatives are applicable.

One area where computational chemistry has provided significant insight is in nucleophilic substitution reactions. For instance, in the reaction of pyridine N-oxides with acylating agents, DFT calculations have been used to support the formation of an acyloxypyridinium cation as a key intermediate. acs.org The calculations can determine the relative energies of transition states and intermediates, helping to identify the rate-determining step of the reaction. acs.org In such reactions, the oxygen atom of the N-oxide acts as the nucleophile. The presence of an electron-donating undecyl group in this compound would be expected to lower the activation energy for the initial nucleophilic attack, thereby increasing the reaction rate compared to unsubstituted pyridine N-oxide.

Computational studies have also been employed to understand the regioselectivity of reactions involving pyridine N-oxides. The electronic distribution within the pyridine ring, as influenced by the N-oxide group and other substituents, dictates the preferred sites for electrophilic and nucleophilic attack. The resonance structures of pyridine N-oxide show increased electron density at the 2-, 4-, and 6-positions, making them susceptible to electrophilic attack. However, the interplay of steric and electronic factors, which can be modeled computationally, determines the ultimate regiochemical outcome.

In the context of catalysis, DFT calculations have been used to model the interaction of pyridine N-oxides with metal centers. These studies can provide detailed information about the geometry of the metal-ligand complexes and the electronic effects of the pyridine N-oxide ligand on the catalytic cycle. For example, in oxidation reactions where pyridine N-oxides are used as oxidants, computational models can help to understand the mechanism of oxygen transfer from the N-oxide to the substrate.

The table below provides a summary of how computational methods have been used to support mechanistic proposals for general reactions involving pyridine N-oxides.

| Reaction Type | Mechanistic Aspect Investigated | Computational Method | Key Findings | Reference |

| Acylative Dynamic Kinetic Resolution | Catalytic reaction pathway | DFT | Identification of the rate-determining and enantioselectivity-determining steps. | acs.org |

| Nucleophilic Addition | Substrate activation and site selectivity | DFT | Elucidation of the role of activating agents and prediction of regioselectivity. | acs.org |

| C-H Activation | Reactivity with organometallic complexes | DFT | Comparison of the reactivity of different actinide complexes and explanation of observed selectivities. | researchgate.net |

Spectroscopic and Structural Characterization Techniques for 4 N Undecylpyridine N Oxide and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds, including 4-n-undecylpyridine N-oxide and its derivatives. beilstein-journals.org By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within the molecule can be determined. libretexts.org

In the context of reaction mechanisms, NMR is invaluable for tracking the progress of a reaction and identifying intermediates and final products. For instance, in studies involving the formation of complexes with this compound, NMR can confirm the coordination of the N-oxide to a metal center by observing changes in the chemical shifts of the pyridine (B92270) ring protons and carbons. cube-synergy.eunih.gov The coordination shifts, which are the differences in chemical shifts between the free ligand and the complex, provide information about the strength of the metal-ligand interaction. cube-synergy.eu Time-dependent NMR studies can also offer kinetic data, helping to elucidate reaction pathways. nih.gov For complex structures, advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish through-bond and through-space correlations, confirming the three-dimensional structure of the molecules.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com For this compound and its complexes, single-crystal X-ray diffraction analysis provides accurate bond lengths, bond angles, and intermolecular interactions in the solid state. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" that is highly sensitive to its functional groups and structure. msu.edursc.org The absorption of infrared radiation corresponds to the energy required to excite specific molecular vibrations, such as stretching and bending of bonds. msu.edursc.org

For this compound, the IR spectrum will exhibit characteristic bands for the N-O stretching vibration, as well as vibrations associated with the pyridine ring and the n-undecyl chain. The position of the N-O stretching band is particularly informative; its shift upon complexation to a metal ion can indicate the strength of the metal-ligand bond. nih.govnih.gov Theoretical calculations, such as those using Density Functional Theory (DFT), are often used in conjunction with experimental IR spectra to assign vibrational modes accurately. nih.govscienceasia.org Changes in the IR spectrum, such as peak shifts or the appearance of new bands, can also signify changes in the molecule's environment or its involvement in intermolecular interactions like hydrogen bonding. rsc.org

UV/Visible (UV/Vis) Absorption Spectroscopy for Electronic Transitions and Self-Assembly Studies

UV/Visible (UV/Vis) absorption spectroscopy measures the electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.orgmsu.edu The wavelengths of maximum absorbance (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, such as from a π to a π* orbital. libretexts.orgslideshare.net

In this compound, the pyridine N-oxide moiety acts as a chromophore, giving rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents. uomustansiriyah.edu.iq UV/Vis spectroscopy is also a powerful tool for studying the self-assembly of amphiphilic molecules like this compound in solution. Aggregation can lead to changes in the absorption spectrum, such as a shift in λmax or a change in absorbance intensity, providing information about the formation and nature of the self-assembled structures. researchgate.net The effect of conjugation on the absorption wavelength is also a key aspect studied by this technique. uomustansiriyah.edu.iq

Electrochemical Studies (Cyclic Voltammetry) for Redox Properties

Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, providing information about its oxidation and reduction potentials. oroboros.atnumberanalytics.com By sweeping the potential of an electrode and measuring the resulting current, a cyclic voltammogram is obtained, which shows peaks corresponding to redox events. nanoscience.com

For this compound and its metal complexes, CV can determine the ease with which the compound can be oxidized or reduced. mdpi.com This is crucial for applications in areas like catalysis and materials science. The presence of the N-oxide group and the long alkyl chain can influence the redox potentials of the pyridine ring and any coordinated metal center. For instance, studies on Ir(III) complexes have shown that an N-oxide functional group can shift the reduction potential anodically, indicating it acts as an electron-withdrawing group. mdpi.com CV can also provide insights into the kinetics of electron transfer reactions. wur.nlossila.com

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy is a highly sensitive technique that measures the light emitted from a molecule after it has been excited by absorbing light. This emission provides information about the electronic structure and local environment of the fluorophore.

While pyridine N-oxide itself may not be strongly fluorescent, its derivatives or complexes can exhibit fluorescence. Fluorescence quenching studies, where the fluorescence intensity is decreased by the presence of a quencher molecule, can be used to investigate intermolecular interactions and the accessibility of the fluorophore. uzh.chedinst.com There are different mechanisms of quenching, including collisional (dynamic) and static quenching, which can be distinguished by analyzing the fluorescence lifetime. edinst.comlibretexts.org Such studies can reveal details about the formation of complexes and the dynamics of self-assembled systems containing this compound. For example, quenching experiments can help understand the photoinduced processes in catalyst systems involving pyridine N-oxides. researchgate.net

Microscopic Techniques (TEM, SEM) for Aggregate Morphology of Alkyl-Chain Containing Derivatives

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful imaging techniques used to visualize the morphology and structure of materials at the nanoscale. These methods are particularly valuable for characterizing the aggregates formed by the self-assembly of amphiphilic molecules like this compound. oiccpress.com

TEM provides high-resolution, two-dimensional images of the internal structure of aggregates, such as micelles, vesicles, nanofibers, or nanotubes, that may be formed by alkyl-chain containing pyridine derivatives in solution. oiccpress.comacs.org The size, shape, and lamellar structure of these aggregates can be determined from TEM images. SEM, on the other hand, provides three-dimensional images of the surface morphology of the aggregates. acs.orgresearchgate.net By examining the shape and size distribution of the self-assembled structures, researchers can understand how factors like the length of the alkyl chain and solvent conditions influence the aggregation behavior. researchgate.netacs.org

Catalytic Applications of Pyridine N Oxides

Pyridine (B92270) N-Oxides as Organocatalysts

As organocatalysts, pyridine N-oxides function as strong Lewis bases. nih.govresearchgate.net This characteristic enables them to activate Lewis acidic centers in molecules, thereby enhancing the reactivity of associated nucleophilic parts toward electrophiles. researchgate.net Their utility spans a spectrum of reactions, from nucleophilic catalysis to complex asymmetric transformations.

The efficacy of pyridine N-oxides in nucleophilic organocatalysis stems from the potent electron-donating nature of the N-oxide oxygen. nih.gov This high nucleophilicity is particularly effective in activating organosilicon reagents. nih.govresearchgate.netnih.gov The strong affinity between the N-oxide's oxygen and silicon atoms facilitates the formation of hypervalent silicate (B1173343) intermediates, which are crucial for activating these reagents in various synthetic methodologies. nih.govresearchgate.net This mode of activation is central to their application in processes such as allylation, propargylation, and allenylation reactions. researchgate.netnih.gov The oxygen atom in a pyridine N-oxide is a more potent nucleophile than the nitrogen atom in the corresponding pyridine, which allows it to serve as a more effective catalyst in certain transformations. acs.org This enhanced nucleophilicity enables the formation of key intermediates, such as the acyloxypyridinium cation, which drives reactions like acylative dynamic kinetic resolution. acs.orgacs.org

The development of chiral pyridine N-oxides has opened new avenues in asymmetric catalysis. nih.govnih.gov By incorporating chirality into the pyridine N-oxide framework, chemists have created powerful organocatalysts capable of controlling the stereochemical outcome of reactions. nih.gov These chiral controllers are effective because they can establish specific electronic environments in the transition state of a reaction. nih.govnih.gov

Planar-chiral pyridine N-oxides, for instance, have been successfully applied to the catalytic and highly enantioselective desymmetrization of meso epoxides. acs.org Axially chiral 2,2′-bipyridine N,N′-dioxides have also proven to be effective catalysts for asymmetric allylation reactions. nih.gov The application of chiral N-oxides as organocatalysts is prominent in the allylation, propargylation, and allenylation of aldehydes, as well as the ring-opening of meso-epoxides. nih.govresearchgate.netnih.gov

Table 1: Enantioselective Ring-Opening of Cyclohexene Oxide Catalyzed by a Planar-Chiral Pyridine N-Oxide

| Entry | Catalyst Loading (mol %) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | 1.0 | 0 | 12 | 93 | 95 |

| 2 | 0.5 | 0 | 18 | 91 | 94 |

| 3 | 0.1 | 25 | 24 | 88 | 92 |

Data derived from representative studies on asymmetric catalysis with chiral pyridine N-oxides. acs.org

Pyridine N-oxides are highly efficient acyl transfer catalysts. acs.orgacs.org In these reactions, the N-oxide acts as a nucleophile, attacking an acyl source (e.g., an anhydride) to form a highly reactive O-acyloxypyridinium cation intermediate. acs.orgrsc.org This intermediate is then readily attacked by a nucleophile, such as an alcohol or an amine, transferring the acyl group and regenerating the pyridine N-oxide catalyst.

This mechanism has been leveraged in the acylative dynamic kinetic resolution of various compounds, including azoles. acs.orgacs.org DFT calculations and experimental studies support an acyl transfer mechanism where the nucleophilic substitution on the O-acyloxypyridinium cation intermediate is the enantio-determining step. rsc.org The superior nucleophilicity of the oxygen in pyridine N-oxide compared to the nitrogen in pyridine makes it a more effective catalyst for these transformations. acs.org

The oxygen atom of the N-oxide group is an effective halogen bond (XB) acceptor. mdpi.com A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the XB donor) and a Lewis base (the XB acceptor). rsc.org Pyridine N-oxides have been shown to form stable co-crystals with various halogen bond donors, such as 1,ω-diiodoperfluoroalkanes and dichlorine. mdpi.comrsc.org

This ability to form halogen bonds is being explored as a tool in catalysis and crystal engineering. mdpi.com The interaction can be quite strong, with N−X···O−N halogen bonds (where X is a halogen) showing significant interaction energies. rsc.org By orienting substrates or stabilizing transition states through these specific non-covalent interactions, halogen bonding involving pyridine N-oxides presents a potential strategy for developing novel catalytic systems. Research has demonstrated that the N-oxide functionality can act as either a monodentate or a bidentate halogen bond acceptor, providing flexibility in supramolecular assembly. mdpi.com

Photoredox Catalysis Involving Pyridine N-Oxides

In recent years, pyridine N-oxides have found a prominent role in the field of photoredox catalysis. Under visible light irradiation, a photocatalyst can induce a single-electron transfer (SET) from the pyridine N-oxide, generating a highly reactive pyridine N-oxy radical. nih.govacs.orgnih.gov This oxygen-centered radical is a key intermediate that can participate in a variety of subsequent transformations. nih.govacs.org

The photogenerated pyridine N-oxy radical is an electrophilic species capable of initiating the functionalization of unactivated olefins. nih.govacs.org In a process known as carbohydroxylation, the N-oxy radical adds regioselectively to the terminal carbon of an α-olefin. nih.govacs.orgiu.edu The resulting carbon radical intermediate can then undergo further reactions, such as a Giese-type addition to an electron-deficient alkene, ultimately leading to the formation of primary alcohols after a polar substitution step. nih.govacs.org This dual photoredox/pyridine N-oxide catalytic system enables the direct difunctionalization of alkenes. nih.govacs.org Mechanistic studies, including fluorescence quenching and cyclic voltammetry, confirm that the excited photocatalyst is quenched by the pyridine N-oxide rather than the olefin. nih.govacs.orgpurdue.edu

This strategy has also been extended to the generation of alkyl radicals from alkylboronic acids. dntb.gov.uaresearchgate.net A photoexcited 4-nitropyridine (B72724) N-oxide can act as a catalyst to promote the nucleo-homolytic substitution of alkylboronic acids. dntb.gov.uaresearchgate.net This process generates alkyl carbon radicals from a wide range of readily available aliphatic boronic acids, which can then be used in alkylation, amination, and cyanation reactions. dntb.gov.uaresearchgate.net

Table 2: Photoredox/Pyridine N-Oxide Catalyzed Carbohydroxylation of α-Olefins

| Olefin Substrate | Radical Acceptor | Pyridine N-Oxide | Yield (%) |

|---|---|---|---|

| 1-Octene | Benzalmalononitrile | 2,6-Dichloropyridine N-oxide | 85 |

| Styrene | Benzalmalononitrile | 2,6-Dichloropyridine N-oxide | 78 |

| 4-Phenyl-1-butene | Diethyl (benzylidene)malonate | 2,6-Dichloropyridine N-oxide | 81 |

Data represents typical yields from studies on the photocatalytic functionalization of olefins. nih.govacs.org

Photoinduced Radical Generation and Trapping

Pyridine N-oxides are versatile precursors for the generation of reactive radical species under photochemical conditions. Through single-electron transfer (SET) processes, often facilitated by a photoredox catalyst, pyridine N-oxides can be oxidized to form pyridine N-oxy radicals. acs.org These electrophilic radicals are key intermediates in a variety of synthetic transformations.

The general mechanism involves the excitation of a photocatalyst by visible light, which then oxidizes the pyridine N-oxide to its corresponding radical cation. This species can then participate in reactions such as the functionalization of C-H bonds or addition to unsaturated systems like olefins. acs.orgpurdue.edu For instance, the photocatalytically generated pyridine N-oxy radical can add regioselectively to the terminal carbon of α-olefins. acs.org The resulting carbon-centered radical can then be trapped or undergo further reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. Radical trapping experiments have confirmed the existence of these carbon radical intermediates. purdue.edu

In the context of 4-n-undecylpyridine N-oxide, the electron-donating nature of the n-undecyl group would influence the electronic properties of the pyridine ring, potentially affecting the ease of oxidation and the reactivity of the resulting N-oxy radical. Furthermore, photoexcited 4-substituted pyridine N-oxides, such as 4-nitropyridine N-oxide, can act as catalysts themselves to generate alkyl carbon radicals from precursors like alkylboronic acids. researchgate.netdigitellinc.com This process involves a photoexcited biradical triplet state of the pyridine N-oxide promoting a nucleo-homolytic substitution on the boronic acid. researchgate.net

The efficiency of radical generation and subsequent reactions is dependent on the specific pyridine N-oxide derivative used. The table below illustrates the effect of different substituents on a related photocatalytic reaction.

| Pyridine N-oxide Derivative | Reaction | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| 4c (with (S)-phenyl-glycinol fragment) | Allylation of benzaldehyde | N/A | 71 | mdpi.com |

| 10c (isoquinoline N-oxide with (S)-phenyl-glycinol fragment) | Allylation of benzaldehyde | N/A | 79 | mdpi.com |

| 20c (isoquinoline N-oxide with (S)-phenyl-glycinol fragment) | Allylation of benzaldehyde | N/A | 57 | mdpi.com |

| 14e (with camphor-derived fragment) | Ring-opening of cyclopentene (B43876) oxide | 85 | 88 | nih.gov |

Pyridine N-Oxides as Ligands in Coordination Chemistry and Their Catalytic Roles

Pyridine N-oxides are effective ligands in coordination chemistry, binding to metal centers through the oxygen atom. wikipedia.org This coordination significantly alters the electronic properties and reactivity of both the metal center and the pyridine N-oxide itself, opening avenues for catalysis. The introduction of substituents onto the pyridine ring, such as the n-undecyl group in this compound, can tune the steric and electronic environment of the resulting metal complexes, thereby influencing their catalytic activity and selectivity. unimi.it

The electron-donating undecyl group at the 4-position increases the electron density on the oxygen atom, enhancing its ability to coordinate with metal ions. These metal complexes have found applications in various catalytic processes, including oxidation reactions and stereoselective C-C and C-O bond-forming reactions. unimi.it For example, zinc complexes supported by pyridine-N-oxide ligands have been shown to be highly efficient catalysts for Michael addition reactions. rsc.org

The conformational rigidity imparted by incorporating a pyridine moiety into a macrocyclic ligand affects both the thermodynamic properties and coordination kinetics of the metal complexes. unimi.it While this compound is not a macrocycle, the principle of ligand design influencing catalytic function remains relevant. The bulky undecyl group can create a specific steric environment around the metal center, which can be exploited to achieve selectivity in catalytic transformations. Azine-N-oxides are utilized as ligands for preparing transition metal complexes that exhibit catalytic, therapeutic, luminescent, and magnetic properties. researchgate.net

Catalyst Design and Optimization Principles for Pyridine N-Oxide Derivatives

The design and optimization of catalysts based on pyridine N-oxide derivatives hinge on the strategic modification of their structure to control steric and electronic properties. mdpi.com The substituent at the 4-position of the pyridine ring plays a crucial role in this regard. acs.org

Electronic Effects: The electronic nature of the substituent directly impacts the nucleophilicity of the N-oxide oxygen. Electron-donating groups, such as the n-undecyl group, increase the electron density on the oxygen, enhancing its nucleophilicity and its ability to act as a Lewis base catalyst or a ligand for a metal catalyst. acs.org Conversely, electron-withdrawing groups decrease nucleophilicity. This modulation is critical for tuning the catalyst's activity. For instance, in acyl transfer reactions, the nucleophilicity of the pyridine N-oxide is a key factor in its catalytic efficiency. acs.org

Steric Effects: The size and shape of the substituents on the pyridine N-oxide ring create a specific chiral or steric environment around the active site. This is a fundamental principle in designing stereoselective catalysts. nih.gov The long, flexible undecyl chain of this compound can influence the approach of substrates to the catalytic center, potentially inducing selectivity. In organocatalysis, bulky groups can create a well-defined chiral pocket, leading to high enantioselectivity. nih.gov For example, the high steric requirements of a camphor-derived fragment on a pyridine N-oxide ligand resulted in higher selectivity in the nitroaldol reaction. mdpi.com

Solubility: The undecyl group, being a long alkyl chain, significantly increases the lipophilicity of the molecule. This can be advantageous for reactions conducted in nonpolar organic solvents, improving the solubility and homogeneity of the catalyst in the reaction medium.

Optimization of these catalysts often involves screening a library of derivatives with systematically varied substituents to find the ideal balance of electronic, steric, and solubility properties for a specific chemical transformation. The ability to introduce diverse substituents at the 4-position of the pyridine ring allows for the development of a wide range of tailored catalysts. acs.orgx-mol.net

The following table summarizes key design principles and their effects:

| Design Principle | Structural Modification | Effect on Catalysis | Example Application |

|---|---|---|---|

| Electronic Tuning | Adding electron-donating groups (e.g., alkyl) at the 4-position | Increases nucleophilicity of N-oxide oxygen, enhances catalytic activity. | Acyl transfer reactions, Lewis base catalysis. acs.org |

| Steric Control | Introducing bulky or chiral substituents | Creates a defined steric environment, induces stereoselectivity. | Asymmetric allylation, enantioselective ring-opening. nih.gov |

| Solubility Enhancement | Incorporating long alkyl chains (e.g., undecyl) | Improves solubility in nonpolar solvents, facilitating homogeneous catalysis. | Organic synthesis in non-aqueous media. |

| Structural Rigidity | Incorporating the pyridine N-oxide into a rigid backbone | Restricts conformational freedom, enhances selectivity. | Stereoselective C-C bond formation. unimi.it |

Supramolecular Chemistry and Self Assembly Phenomena

Host-Guest Chemistry Involving Pyridine (B92270) N-Oxides

The pyridine N-oxide group is a versatile functional group in host-guest chemistry, primarily due to the strong Lewis basicity and hydrogen bond accepting capability of the N-oxide oxygen atom. nih.gov This oxygen atom can effectively participate in a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and coordination with metal ions. nih.govrsc.orgnih.gov

Pyridine N-oxides form stable hydrogen-bonded complexes with a wide array of guest molecules that act as hydrogen bond donors, such as carboxylic acids, phenols, and even water. acs.orgresearchgate.net The strength of these interactions is significant, often leading to proton transfer in the presence of strong acids to form ionic pairs. nih.govresearchgate.net Furthermore, the N-oxide oxygen is an excellent halogen bond acceptor, forming well-defined complexes with halogen bond donors like diiodoperfluoroalkanes. mdpi.com This interaction is highly directional and contributes to the controlled assembly of supramolecular structures. In coordination chemistry, pyridine N-oxides serve as effective ligands for various transition metals, where the oxygen atom coordinates to the metal center. wikipedia.org

The guest-binding ability of these systems can be tuned by modifying the substituents on the pyridine ring. For 4-n-undecylpyridine N-oxide, the long alkyl chain introduces an additional site for van der Waals or hydrophobic interactions, potentially leading to the formation of more complex, multicomponent assemblies in appropriate solvent systems.

Templated Threading and Pseudo-Rotaxane Formation

The ability of the pyridine N-oxide unit to form strong, directional non-covalent bonds makes it a valuable component in the template-directed synthesis of mechanically interlocked molecules like pseudo-rotaxanes and rotaxanes. These structures consist of a linear "thread" component passing through a cyclic "wheel" component, held together by non-covalent interactions.

Research has demonstrated the successful synthesis of a pyridine-N-oxide-containing rotaxane. rsc.orgnih.gov In this work, the pyridine N-oxide moiety was part of the thread component. Its primary role was to form crucial hydrogen bonds with an isophthalamide-based macrocycle (the wheel). The formation and yield of the rotaxane were highly dependent on the complementary hydrogen bonding sites between the thread and the macrocycle. This templating effect, driven by the strong hydrogen bond accepting nature of the N-oxide, directs the threading of the axle through the macrocycle, which can then be trapped by introducing bulky stopper groups to form the final rotaxane. rsc.orgnih.gov

The table below summarizes key interactions involved in the formation of such interlocked structures.

| Interacting Group (Thread) | Interacting Group (Wheel) | Type of Interaction | Role in Assembly |

| Pyridine N-Oxide Oxygen | Amide N-H | Hydrogen Bond | Primary recognition and templating |

| Aromatic Rings | Aromatic Rings | π-π Stacking | Stabilization of the threaded complex |

While specific studies on this compound in this context are not detailed, the long undecyl chain could serve as a significant portion of the thread in a pseudo-rotaxane, with its hydrophobic nature influencing the thermodynamics of threading in polar solvents.

Self-Assembly Driven by Hydrophobic and π-π Stacking Interactions

The self-assembly of this compound is governed by a combination of interactions originating from its amphiphilic structure. The undecyl chain provides a strong impetus for hydrophobic interactions, while the aromatic pyridine N-oxide headgroup facilitates π-π stacking.

Hydrophobic Interactions: In aqueous or highly polar environments, the nonpolar undecyl chains of this compound molecules will tend to aggregate to minimize their contact with the solvent. This hydrophobic effect is a primary driving force for the formation of higher-order structures such as micelles, vesicles, or layered assemblies. nih.gov The aggregation process is entropically driven by the release of ordered water molecules from the hydration shells of the alkyl chains. nih.govnih.gov

The combination of these forces allows for the formation of complex, ordered structures where hydrophobic domains of alkyl chains are segregated from the more polar, interacting domains of the aromatic headgroups.

Influence of Alkyl Chain Length on Supramolecular Architectures, with specific relevance to this compound

The length of the n-alkyl chain is a critical parameter that dictates the nature and morphology of the supramolecular architectures formed by 4-n-alkylpyridine N-oxides. The undecyl (C11) chain in this compound is sufficiently long to induce strong hydrophobic and van der Waals interactions, which significantly influence its self-assembly behavior.

In solution, particularly in polar solvents, the chain length determines the critical micelle concentration (CMC) and the geometry of the resulting aggregates. Generally, as the alkyl chain length increases, the CMC decreases due to the enhanced hydrophobic effect. The undecyl chain of this compound strongly favors aggregation into structures that sequester the hydrophobic tails from the aqueous environment. The size and shape of these aggregates are governed by the balance between the hydrophobic attraction of the tails and the steric and electrostatic repulsion of the polar pyridine N-oxide headgroups.

Studies on capturing flexible, alkyl-chain-containing molecules within crystalline frameworks have highlighted the importance of these chains in directing docking into host cavities, stabilized by C–H⋯π interactions. nih.gov This demonstrates the structure-directing role of long alkyl chains. For this compound, the C11 chain is expected to play a dominant role in organizing the molecules into stable, ordered supramolecular assemblies, both in solution and in the solid state. sapub.org

Hydrogen Bonding Interactions in Pyridine N-Oxide Systems

Hydrogen bonding is a defining interaction in the supramolecular chemistry of pyridine N-oxides. nih.gov The oxygen atom of the N-O group is a strong hydrogen bond acceptor, a consequence of the significant negative charge localized on it due to the N+-O- dipole. sapub.orgscripps.edu

Pyridine N-oxides form robust hydrogen bonds with a wide range of hydrogen bond donors. researchgate.net The interaction with strong acids, such as hydrochloric or trichloroacetic acid, is particularly notable, often resulting in proton transfer from the acid to the N-oxide oxygen to form a pyridinium (B92312) cation and a counter-anion. nih.govacs.org This creates a strong N+-O-H···A- hydrogen bond.

Even weaker C-H donors can form significant hydrogen bonds with the N-oxide oxygen (C-H···O interactions), which play a role in determining crystal packing and the structure of molecular complexes. mdpi.com The N-O group can act as a polydentate acceptor, simultaneously engaging in multiple hydrogen and halogen bonds. mdpi.com

The table below provides examples of hydrogen bond systems involving the pyridine N-oxide moiety, as determined by spectroscopic and crystallographic studies.

| Hydrogen Bond Donor | Type of Interaction | Resulting Complex |

| Carboxylic Acids | O-H···O | Strong hydrogen-bonded complex |

| Water | O-H···O | Hydrated crystal structures |

| Alcohols | O-H···O | Solvates and co-crystals |

| Activated C-H groups | C-H···O | Weak hydrogen bonds influencing packing |

These hydrogen bonding capabilities are central to the function of this compound in forming host-guest complexes and directing its self-assembly into ordered supramolecular structures.

Advanced Applications in Materials Science and Chemical Synthesis

Pyridine (B92270) N-Oxides as Precursors for Complex Functionalized Pyridine Scaffolds

Pyridine N-oxides are highly versatile and readily available reagents that serve as crucial building blocks in synthetic chemistry. researchgate.net Their chemical nature allows for the selective functionalization of the pyridine ring, which is a common scaffold in pharmaceuticals and functional materials. rsc.org The N-oxide group activates the pyridine ring, facilitating reactions that are otherwise difficult to achieve with the parent pyridine.

This activation enables a variety of transformations:

C-H Functionalization: The N-oxide group directs the selective introduction of functional groups at specific positions on the pyridine ring, bypassing the need for pre-functionalized starting materials. researchgate.net

Nucleophilic and Electrophilic Substitutions: Pyridine N-oxides readily undergo attack by both nucleophiles and electrophiles, typically at the 2- and 4-positions. This dual reactivity makes them valuable intermediates for creating polysubstituted pyridine derivatives. scripps.edu

Deoxygenative Functionalization: The N-oxide group can be removed after it has served its purpose of directing other reactions, a process known as deoxygenation. This allows for the synthesis of complex pyridine scaffolds that would be challenging to prepare directly. researchgate.net

Recent research has highlighted their role in photochemical reactions, where they can act as hydrogen atom transfer (HAT) reagents, enabling the alkylation of electron-deficient heteroarenes without the need for a photocatalyst. rsc.org This opens new avenues for creating complex molecular architectures. The ability to perform post-functionalization on the pyridine N-oxide core allows for the selective introduction of various groups, including halogens or cyano groups, which are valuable handles for further synthetic modifications like cross-coupling reactions. researchgate.net

Electron Transfer Relays in Photoelectrochemical Water Oxidation Systems, specifically utilizing 4-n-undecylpyridine N-oxide

In the field of artificial photosynthesis, this compound has been identified as a highly effective component in dye-sensitized photoelectrochemical cells (DSPECs) for water oxidation. rsc.org It functions as an electron transfer relay, mimicking the role of the tyrosine-Z/histidine-190 pair in Photosystem II (PSII), the natural machinery for water splitting in plants. nih.gov

In these systems, a photoanode is constructed, typically using a titanium dioxide (TiO₂) nanoparticle film, a photosensitizer (dye), and a water oxidation catalyst. The this compound is loaded as an overlayer on the dye-sensitized TiO₂ surface. rsc.org The long undecyl chain is crucial as it ensures the compound remains at the electrode-water interface in the aqueous environment of the DSPEC. rsc.org

The process unfolds as follows:

The organic dye absorbs light, becoming electronically excited.

The excited dye injects an electron into the conduction band of the TiO₂.

The oxidized dye is then regenerated by transferring the "hole" (electron vacancy) to the this compound, oxidizing it to a cation radical (PNO⁺•). rsc.orgnih.gov

This PNO⁺• radical subsequently oxidizes the water oxidation catalyst, which in turn oxidizes water to produce oxygen.

This multi-step electron transfer, facilitated by the pyridine N-oxide, creates a free energy gradient that promotes efficient charge separation and minimizes charge recombination, a common issue that limits the efficiency of such systems. rsc.org The use of this compound in a photoanode with an organic triphenylamine (B166846) dye demonstrated a stable photocurrent density of over 0.5 mA cm⁻² for water oxidation, a performance superior to many previously reported organic dye-based photoanodes. nih.gov

| Parameter | Value | Conditions |

|---|---|---|

| Photocurrent Density (with Na₂SO₃) | 3 mA cm⁻² | 1 sun illumination |

| Stable Photocurrent Density (Water Oxidation) | >0.5 mA cm⁻² | 0.4 V vs. NHE, pH 7, 1 hour |

| PNO Redox Potential | 1.1 V vs. NHE | Neutral phosphate (B84403) buffer |

Anchoring Groups in Dye-Sensitized Solar Cells

The efficiency of dye-sensitized solar cells (DSSCs) relies heavily on the effective binding of dye molecules to the surface of the semiconductor (usually TiO₂) and the subsequent efficient electron injection from the dye into the semiconductor's conduction band. nih.gov The chemical group responsible for this attachment is known as the anchoring group. anl.gov

While carboxylic and cyanoacrylic acids are traditional anchoring groups, research has expanded to include a variety of other functional groups, including pyridine N-oxides. anl.govrsc.org The pyridine N-oxide moiety can act as both an electron acceptor and an anchoring group. rsc.org The oxygen atom of the N-oxide group can effectively coordinate with the Lewis acid sites (titanium atoms) on the TiO₂ surface, ensuring strong adsorption of the dye. rsc.org

Studies using organic dyes incorporating a pyridine N-oxide as the anchoring group have demonstrated good coordination with TiO₂ films, which facilitates the crucial processes of electron injection and dye adsorption. rsc.org In one example, a simple organic dye featuring a pyridine N-oxide anchor achieved a photon-to-electron conversion efficiency of 3.72%, with an incident photon-to-current conversion efficiency (IPCE) value of approximately 95% under optimized conditions. rsc.org This demonstrates the viability of pyridine N-oxide as a functional anchoring group in the design of new sensitizers for DSSCs.

Role in Chemical Separation Processes

Long-chain alkylpyridine N-oxides, such as the structurally similar 4-(1′-n-tridecyl)pyridine N-oxide (TDPNO), have shown significant promise as carriers in chemical separation processes, particularly in the extraction and transport of metal ions. researchgate.net These molecules are utilized in techniques like liquid-liquid extraction and in polymer inclusion membranes (PIMs).

PIMs are a type of membrane where an extractant (the carrier) is embedded within a polymer matrix. They offer better stability compared to supported liquid membranes. researchgate.net In the context of separating hexavalent chromium (Cr(VI)) from acidic aqueous solutions, TDPNO has been shown to be a novel and effective agent. researchgate.net

The separation mechanism involves the protonation of the N-oxide group in the acidic solution, followed by the formation of a complex with the target species (in this case, H₂CrO₄). This neutral complex is then transported across the membrane. Research on TDPNO has determined key physicochemical parameters that govern its effectiveness, such as its protonation constant (KH = 12.0 ± 0.1) and its distribution constants between organic and aqueous phases. The efficiency of both the extraction and membrane transport of Cr(VI) was found to be highly dependent on the concentration of sulfuric acid in the source aqueous phase. researchgate.net The formation of the L·H₂CrO₄ complex (where L is the pyridine N-oxide) in the membrane phase is central to the separation process. researchgate.net

Design of Novel Functional (Bio)materials

The unique properties of pyridine N-oxides, especially when combined with long alkyl chains as in this compound, offer significant potential for the design of novel functional materials and biomaterials. The amphiphilic nature of such molecules—possessing a polar, functional head group (the pyridine N-oxide) and a nonpolar, long tail (the undecyl chain)—makes them suitable for creating self-assembling structures like micelles or layers at interfaces.

This self-assembly behavior can be harnessed to:

Create Ordered Surfaces: The undecyl chains can promote the formation of organized monolayers on various substrates, which is critical for applications in electronics and sensor technology.

Develop Drug Delivery Systems: The amphiphilic character could be exploited to encapsulate nonpolar drug molecules within a hydrophilic shell, potentially aiding in their solubilization and transport in biological systems.

Fabricate Smart Materials: The N-oxide group's ability to coordinate with metal ions could be used to design materials that respond to the presence of specific metals, acting as sensors or responsive coatings.

While direct applications of this compound in biomaterials are an emerging area, the foundational chemistry of pyridine N-oxides as versatile ligands and building blocks suggests a promising future. researchgate.netscripps.edu Their ability to participate in hydrogen bonding and coordinate with metals, coupled with the hydrophobic interactions of the alkyl chain, provides a rich toolbox for the bottom-up design of complex, functional (bio)materials.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-n-undecylpyridine N-oxide in laboratory settings?

- Methodological Guidance :

- PPE : Use nitrile gloves, lab coats, and N95 masks to avoid inhalation of aerosols (similar to 4-Pyridylcarbinol N-oxide handling protocols) .

- Ventilation : Conduct experiments in fume hoods to mitigate vapor exposure (generalized from pyridine N-oxide safety sheets) .

- Storage : Store in airtight containers in dry, ventilated areas, away from strong oxidizers (e.g., peroxides) and acid chlorides to prevent reactive hazards .

- Emergency Measures : For spills, use inert absorbents (e.g., vermiculite) and avoid dry sweeping to minimize dust generation .

Q. How can researchers synthesize this compound with high yield and purity?

- Methodological Guidance :

- Oxidation of Pyridine Derivatives : Use hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 60–80°C, monitoring reaction progress via TLC .

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted precursors. Purity can be verified via HPLC (≥98% target) or NMR (absence of alkyl chain degradation signals) .

- Yield Optimization : Adjust molar ratios (e.g., 1:1.2 pyridine derivative to oxidizer) and reaction time (typically 12–24 hrs) based on kinetic studies of analogous N-oxide syntheses .

Q. What techniques are recommended to assess the compound’s stability under experimental conditions?

- Methodological Guidance :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >150°C for similar N-oxides) .

- Hydrolytic Stability : Conduct accelerated degradation studies in buffers (pH 2–12) at 40°C, analyzing samples via LC-MS for hydrolysis products (e.g., pyridine derivatives) .

- Light Sensitivity : Use UV-Vis spectroscopy to detect photodegradation under UV light (λ = 254 nm), with dark controls .

Advanced Research Questions

Q. How can computational models predict the mutagenic potential of this compound?

- Methodological Guidance :

- (Q)SAR Modeling : Apply tools like Leadscope’s expert-rule-based models to evaluate structural alerts (e.g., aromatic N-oxide groups linked to DNA reactivity) .

- In Silico Toxicity Screening : Use platforms like Derek Nexus to assess alerts for genotoxicity, cross-referencing with proprietary databases of mutagenic N-oxides .

- Validation : Pair computational predictions with Ames tests (e.g., Salmonella typhimurium strains TA98/TA100) to confirm in vitro mutagenicity .

Q. What analytical methods best characterize metal complexes involving this compound?

- Methodological Guidance :

- Spectroscopic Techniques :

- EPR : Identify paramagnetic metal centers (e.g., Ni(II), Cu(II)) in coordination complexes .

- FT-IR : Confirm N-oxide binding via shifts in ν(N-O) stretching frequencies (typically 1250–1300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structures to determine ligand geometry (e.g., monodentate vs. bidentate binding) .

- Thermodynamic Studies : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd) with transition metals .

Q. How do environmental factors influence the degradation pathways of this compound?

- Methodological Guidance :

- Soil Mobility Studies : Conduct column chromatography with soil samples to assess adsorption coefficients (Koc), using loam Acrisol as a model .

- Microbial Degradation : Incubate with soil microbiota under aerobic/anaerobic conditions, quantifying metabolites via GC-MS .

- Oxidative Degradation : Expose to UV/H2O2 systems to simulate advanced oxidation processes (AOPs), tracking intermediates like pyridine carboxylates .

Data Contradictions and Gaps

- Toxicity Data : Existing SDSs for similar N-oxides lack acute toxicity profiles (e.g., LD50, EC50) . Researchers should conduct in vivo assays (e.g., OECD 423) to fill these gaps.

- Environmental Fate : Limited data on bioaccumulation (log Kow) and persistence (DT50) require targeted ecotoxicology studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.